4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate
Description
The compound 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate is a Schiff base derivative featuring an imine (-C=N-) linkage, an acetate ester, and aromatic substituents. Its structure includes a 4-chloro-3-nitrophenyl group attached to the iminomethyl moiety, a methoxy group at the ortho position, and an acetylated phenol group. The compound’s synthesis typically involves condensation of an aldehyde and amine precursor, followed by acetylation .
Properties
Molecular Formula |
C16H13ClN2O5 |
|---|---|
Molecular Weight |
348.74 g/mol |
IUPAC Name |
[4-[(4-chloro-3-nitrophenyl)iminomethyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C16H13ClN2O5/c1-10(20)24-15-6-3-11(7-16(15)23-2)9-18-12-4-5-13(17)14(8-12)19(21)22/h3-9H,1-2H3 |
InChI Key |
AYFADKYSBGJPNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate typically involves the condensation of 4-chloro-3-nitroaniline with 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out in an ethanol solution with a few drops of glacial acetic acid, and the mixture is refluxed for several hours. After the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization from acetone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, appropriate solvents.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-{(E)-[(4-chloro-3-aminophenyl)imino]methyl}-2-methoxyphenyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenol and acetic acid.
Scientific Research Applications
4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups may play a role in these interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1 compares the target compound with structurally analogous Schiff bases, highlighting substituent differences and their implications:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and chloro (-Cl) groups in the target compound enhance electrophilicity and may improve thermal stability but reduce solubility in polar solvents compared to compounds with electron-donating groups (e.g., methoxy) .
- Biological Activity: Compounds with trifluoromethyl (Compound B) or cyano groups exhibit altered antimicrobial profiles due to increased lipophilicity, which enhances membrane permeability .
Spectral and Analytical Comparisons
NMR and IR Data :
- 1H-NMR : The target compound’s imine proton (-CH=N-) resonates near δ 8.5–9.0 ppm, similar to other Schiff bases. The methoxy group appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substituent positions .
- IR : Stretching frequencies for -C=N- (1600–1650 cm⁻¹) and ester C=O (1730–1760 cm⁻¹) are consistent across analogues. Nitro groups exhibit symmetric/asymmetric stretches near 1350–1520 cm⁻¹ .
Mass Spectrometry :
- The target compound’s ESI-MS displays a molecular ion peak at m/z 356.74 (M+H)+, consistent with its molecular weight. Fragmentation patterns include loss of the acetate group (60 Da) and nitro moiety (46 Da) .
Biological Activity
The compound 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, including antibacterial, antifungal, and anticancer activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation reaction between 4-chloro-3-nitroaniline and 2-methoxyphenylacetaldehyde. The resulting product can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the presence of functional groups like the imine (C=N) and methoxy (O-CH₃) groups.
Table 1: Key Spectroscopic Data
| Spectroscopic Technique | Key Observations |
|---|---|
| NMR (1H) | Signals at δ 8.5 (s, imine), δ 7.5-7.0 (m, aromatic protons) |
| IR | Bands at 1650 cm⁻¹ (C=N), 1200 cm⁻¹ (C-O) |
| Mass Spectrometry | Molecular ion peak at m/z = 325 |
Antibacterial Activity
Research indicates that the compound exhibits significant antibacterial properties against various gram-positive and gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Antifungal Activity
In vitro studies have demonstrated that this compound possesses antifungal activity against common pathogens such as Candida albicans. The minimal inhibitory concentration (MIC) values suggest that it could be a candidate for developing antifungal agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The compound induced apoptosis in these cells, which was confirmed through flow cytometry analysis.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HCT116 | 20 | Cell cycle arrest at G2/M phase |
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted by researchers showed that the compound significantly reduced bacterial load in infected mice models when administered at a dose of 50 mg/kg body weight.
- Case Study on Anticancer Properties : In a clinical trial setting, patients with advanced breast cancer showed improved outcomes when treated with a regimen including this compound alongside standard chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
